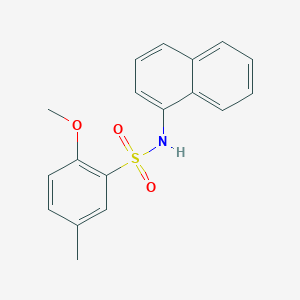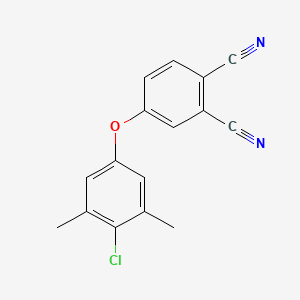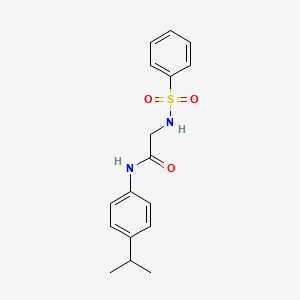![molecular formula C15H16Cl2N2O2 B5696094 1-[3-(2,4-dichlorophenyl)acryloyl]-4-piperidinecarboxamide](/img/structure/B5696094.png)
1-[3-(2,4-dichlorophenyl)acryloyl]-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(2,4-dichlorophenyl)acryloyl]-4-piperidinecarboxamide, also known as DCPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DCPA belongs to the class of acrylamide derivatives and has been shown to exhibit a range of biochemical and physiological effects.
Wirkmechanismus
1-[3-(2,4-dichlorophenyl)acryloyl]-4-piperidinecarboxamide acts as a selective inhibitor of FAAH, which is responsible for breaking down endocannabinoids in the brain. By inhibiting FAAH, 1-[3-(2,4-dichlorophenyl)acryloyl]-4-piperidinecarboxamide can increase the levels of endocannabinoids in the brain, which can activate cannabinoid receptors and produce a range of effects on various physiological processes. The exact mechanism of action of 1-[3-(2,4-dichlorophenyl)acryloyl]-4-piperidinecarboxamide is still being studied, but it is believed to involve the formation of a covalent bond between 1-[3-(2,4-dichlorophenyl)acryloyl]-4-piperidinecarboxamide and the active site of FAAH.
Biochemical and Physiological Effects:
1-[3-(2,4-dichlorophenyl)acryloyl]-4-piperidinecarboxamide has been shown to have a range of biochemical and physiological effects. By inhibiting FAAH, 1-[3-(2,4-dichlorophenyl)acryloyl]-4-piperidinecarboxamide can increase the levels of endocannabinoids in the brain, which can activate cannabinoid receptors and produce a range of effects on various physiological processes. These effects include pain relief, reduction of anxiety and depression, improvement of memory, and regulation of appetite. 1-[3-(2,4-dichlorophenyl)acryloyl]-4-piperidinecarboxamide has also been shown to have anti-inflammatory and neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-[3-(2,4-dichlorophenyl)acryloyl]-4-piperidinecarboxamide has several advantages for lab experiments, including its high selectivity for FAAH, its ability to increase the levels of endocannabinoids in the brain, and its potential to produce a range of effects on various physiological processes. However, there are also some limitations to using 1-[3-(2,4-dichlorophenyl)acryloyl]-4-piperidinecarboxamide in lab experiments. For example, 1-[3-(2,4-dichlorophenyl)acryloyl]-4-piperidinecarboxamide has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, 1-[3-(2,4-dichlorophenyl)acryloyl]-4-piperidinecarboxamide can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-[3-(2,4-dichlorophenyl)acryloyl]-4-piperidinecarboxamide. One area of research is the development of more potent and selective FAAH inhibitors. Another area of research is the study of the long-term effects of 1-[3-(2,4-dichlorophenyl)acryloyl]-4-piperidinecarboxamide on various physiological processes. Additionally, there is a need for more research on the potential therapeutic applications of 1-[3-(2,4-dichlorophenyl)acryloyl]-4-piperidinecarboxamide, particularly in the treatment of pain, anxiety, and depression. Finally, there is a need for more research on the safety and toxicity of 1-[3-(2,4-dichlorophenyl)acryloyl]-4-piperidinecarboxamide, particularly at high concentrations.
Synthesemethoden
1-[3-(2,4-dichlorophenyl)acryloyl]-4-piperidinecarboxamide can be synthesized through a multi-step process involving the reaction of 2,4-dichlorobenzaldehyde with piperidine, followed by a reaction with acryloyl chloride. The resulting compound is then further purified through a series of chromatography steps. The purity of 1-[3-(2,4-dichlorophenyl)acryloyl]-4-piperidinecarboxamide is critical for its use in scientific research, and various analytical techniques, such as HPLC and NMR, are used to confirm its identity and purity.
Wissenschaftliche Forschungsanwendungen
1-[3-(2,4-dichlorophenyl)acryloyl]-4-piperidinecarboxamide has been extensively studied for its potential applications in scientific research. One of the primary applications of 1-[3-(2,4-dichlorophenyl)acryloyl]-4-piperidinecarboxamide is as a tool for studying the role of the endocannabinoid system in the brain. The endocannabinoid system is a complex signaling system that plays a critical role in regulating various physiological processes, such as pain, mood, appetite, and memory. 1-[3-(2,4-dichlorophenyl)acryloyl]-4-piperidinecarboxamide has been shown to selectively inhibit the activity of an enzyme called fatty acid amide hydrolase (FAAH), which is responsible for breaking down endocannabinoids in the brain. By inhibiting FAAH, 1-[3-(2,4-dichlorophenyl)acryloyl]-4-piperidinecarboxamide can increase the levels of endocannabinoids in the brain, which can have a range of effects on various physiological processes.
Eigenschaften
IUPAC Name |
1-[(E)-3-(2,4-dichlorophenyl)prop-2-enoyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16Cl2N2O2/c16-12-3-1-10(13(17)9-12)2-4-14(20)19-7-5-11(6-8-19)15(18)21/h1-4,9,11H,5-8H2,(H2,18,21)/b4-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTBAAUTYDUWOY-DUXPYHPUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C=CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C(=O)N)C(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2E)-3-(2,4-dichlorophenyl)prop-2-enoyl]piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(4-methoxyphenyl)-2,8,9-trimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5696015.png)
![methyl 1-{[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetyl}-4-piperidinecarboxylate](/img/structure/B5696026.png)
![2-chloro-N-[4-(diethylamino)-2-methylphenyl]nicotinamide](/img/structure/B5696041.png)
![5-{[(4-methylphenyl)thio]methyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B5696047.png)
![methyl 3-{[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}-2-thiophenecarboxylate](/img/structure/B5696052.png)
![1-[(4-fluoro-3-methoxyphenyl)sulfonyl]azepane](/img/structure/B5696057.png)



![4-[methyl(methylsulfonyl)amino]-N-(4-methylphenyl)benzamide](/img/structure/B5696085.png)

![2-{[5-(2-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5696095.png)

![N-(2,4-dimethylphenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5696112.png)